

ADMET Profiling of 1-(3-Nitrophenyl)piperazin-2-one: Predictive Modeling & Validation Protocols

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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)piperazin-2-one

CAS No.: 215649-84-6

Cat. No.: B1600432

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Abstract

This guide provides a comprehensive framework for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of **1-(3-Nitrophenyl)piperazin-2-one**. This compound represents a critical chemical space at the intersection of piperazinone peptidomimetics and nitroaromatic pharmacophores. While the piperazin-2-one scaffold offers favorable solubility and conformational rigidity compared to piperazines, the inclusion of a 3-nitrophenyl moiety introduces specific metabolic liabilities—primarily nitro-reduction—that require targeted validation. This document details the in silico predictive logic and the specific in vitro protocols required to validate these predictions, ensuring a self-consistent drug discovery workflow.

Compound Analysis & Physicochemical Profile

Structural Deconstruction

The molecule consists of a semi-rigid piperazin-2-one (ketopiperazine) core substituted at the N1 position (amide nitrogen) with a 3-nitrophenyl group.

- Core Scaffold: Piperazin-2-one.[1][2] Unlike piperazine, the N1 nitrogen is non-basic (amide-like), while the N4 nitrogen remains basic (secondary amine, pKa ~8.5).
- Key Liability: The nitro group () is a structural alert for mutagenicity (Ames positive) and rapid metabolic clearance via reduction to aniline.

Predicted Physicochemical Properties (In Silico)

Estimates based on fragment-based QSAR models (e.g., SwissADME, pkCSM).

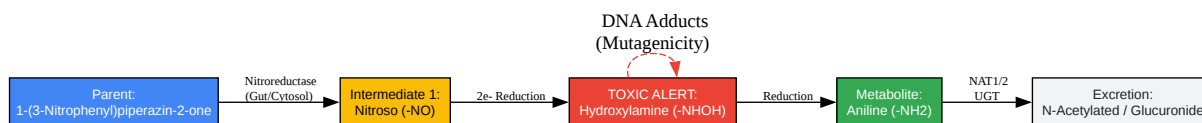
Property	Predicted Value	Implication
Molecular Weight	221.21 g/mol	Favorable for BBB penetration and oral absorption.
LogP (Lipophilicity)	1.1 – 1.4	Optimal for membrane permeability; unlikely to suffer from poor solubility.
TPSA (Topological Polar Surface Area)	~75 Å ²	< 140 Å ² threshold; indicates high probability of high human intestinal absorption (HIA).
H-Bond Donors / Acceptors	1 / 4	Compliant with Lipinski's Rule of Five.
pKa (Basic)	~8.2 (N4-amine)	Exists as a cation at physiological pH (7.4), aiding solubility but potentially limiting passive diffusion.

Critical Metabolic Pathways (The "Nitro Switch")

The primary ADMET challenge for **1-(3-Nitrophenyl)piperazin-2-one** is the Nitro-to-Amine switch. Unlike standard oxidative metabolism (CYP450), nitro groups are often reduced by cytosolic nitroreductases or gut microbiota under anaerobic conditions.

Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the toxicological "danger zone" (Hydroxylamine intermediate).



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Experimental Validation Protocols

To validate the in silico profile, the following specific protocols must be executed. These differ from standard screens due to the nitro group's unique requirements.

Protocol A: pH-Dependent Solubility & LogD

Rationale: The basic N4 amine creates a pH-dependent solubility profile. Standard water solubility is insufficient.[3]

Materials:

- Test Compound: **1-(3-Nitrophenyl)piperazin-2-one** (purity >95%).
- Buffers: 0.1M HCl (pH 1.2), Phosphate buffer (pH 7.4).
- Octanol (saturated with buffer).

Workflow:

- Preparation: Dissolve compound in DMSO to create a 10 mM stock.
- Shake-Flask: Add 10 μ L stock to 495 μ L Buffer + 495 μ L Octanol in a glass vial.
- Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 min to separate phases.

- Quantification: Analyze both phases via HPLC-UV (254 nm).
- Calculation:

Success Criteria:

- pH 7.4 LogD: Target range 0.5 – 2.0 (Ideal for oral bioavailability).
- pH 1.2 Solubility: Should be high (>1 mg/mL) due to N4 protonation.

Protocol B: Metabolic Stability (Microsomal vs. Cytosolic)

Rationale: Standard microsomal stability assays (S9/Microsomes) primarily screen CYP450 oxidation. They often miss nitro-reduction, which occurs in the cytosol or gut. You must run a "Cytosolic Fraction" assay.

Materials:

- Human Liver Microsomes (HLM) & Human Liver Cytosol (HLC).
- Cofactors: NADPH (for oxidative), NADH (for reductive).
- Control: 4-Nitrobenzoic acid (positive control for reduction).

Step-by-Step Methodology:

- Incubation System:
 - Arm A (Oxidative): HLM (0.5 mg/mL) + NADPH + Test Compound (1 μ M).
 - Arm B (Reductive): HLC (1.0 mg/mL) + NADH + Test Compound (1 μ M) under nitrogen atmosphere (anaerobic promotes reduction).
- Time Points: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard (IS).

- Analysis: LC-MS/MS monitoring Parent (M+H 222) and Amine Metabolite (M+H 192).
- Interpretation:
 - If rapid clearance is seen in Arm B but not Arm A, the compound is a nitro-reduction substrate.
 - Note: High reductive clearance suggests low oral bioavailability due to first-pass gut/liver metabolism.

Protocol C: Genotoxicity Screening (Ames Test)

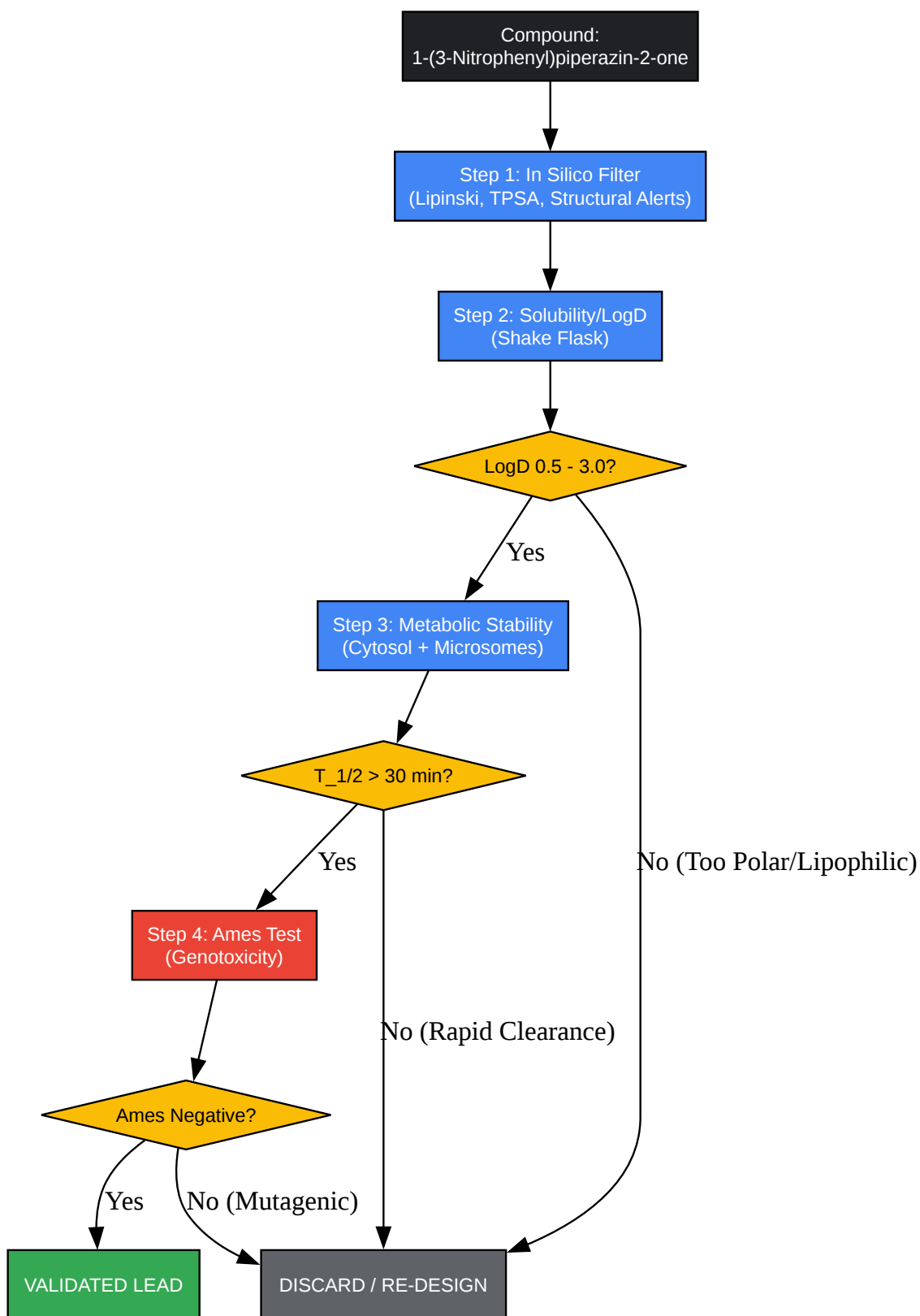
Rationale: Nitroaromatics are classic "structural alerts" for mutagenicity. A standard Ames test is mandatory early in the pipeline.

Workflow:

- Strains: Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).
- Activation: Run with and without S9 metabolic activation.
 - Crucial Detail: Nitro compounds often require specific reductive activation. Ensure S9 fraction is competent for nitro-reduction or use specific nitroreductase-overexpressing strains (e.g., TA98NR) if standard strains are negative but toxicity is suspected.
- Dosing: 5 concentrations (up to 5000 μ g/plate).
- Readout: Count revertant colonies. A 2-fold increase over solvent control indicates a positive result (Mutagenic).

Integrated ADMET Workflow

The following flowchart dictates the decision logic for advancing this compound.



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